N-(4-(5-(5-chlorofuran-2-yl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Description
N-(4-(5-(5-chlorofuran-2-yl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H18ClN3O5S and its molecular weight is 447.89. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
A significant application of compounds structurally related to N-(4-(5-(5-chlorofuran-2-yl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is their inhibitory effects on carbonic anhydrases I and II. The synthesis and characterization of a series of 1,3,5-trisubstituted-pyrazolines revealed their potential as carbonic anhydrase inhibitors, with Ki values ranging from 316.7 to 624.6 nM. These findings indicate the relevance of such compounds in exploring therapeutic options targeting carbonic anhydrase-related disorders (Gul et al., 2016).
Synthesis and Recyclization Studies
Another research avenue involves the synthesis and recyclization of related compounds under the action of methanol. This process yields new methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates, highlighting the chemical flexibility and potential for further chemical modifications of these compounds. Such studies are foundational for developing new chemical entities with potential biological activities (Igidov et al., 2022).
Antimicrobial Activity
Compounds within this chemical class have also been evaluated for their antimicrobial properties. The synthesis of new pyrazoline and pyrazole derivatives incorporating the furan nucleus has shown promising antibacterial and antifungal activities. This suggests the potential use of these compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Hassan, 2013).
Anti-Inflammatory and Antibacterial Agents
Furthermore, novel pyrazoline derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. These studies not only highlight the compounds' therapeutic potential but also emphasize the advantage of microwave-assisted synthesis methods for enhancing reaction efficiency and environmental friendliness (Ravula et al., 2016).
Properties
IUPAC Name |
N-[4-[3-(5-chlorofuran-2-yl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S/c1-2-30(26,27)23-14-7-5-13(6-8-14)15-12-16(17-9-10-19(21)29-17)24(22-15)20(25)18-4-3-11-28-18/h3-11,16,23H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPILHXWZSWTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(O3)Cl)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85269821 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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